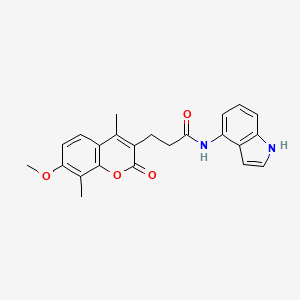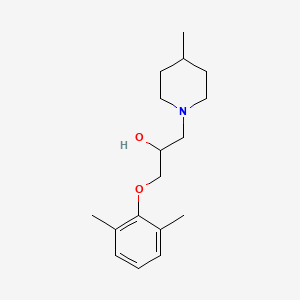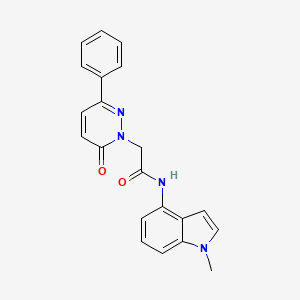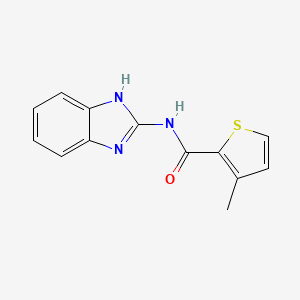![molecular formula C21H22N6O3 B15102279 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B15102279.png)
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety, a tetrazole ring, and an acetamide group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and tetrazole intermediates, followed by their coupling through various organic reactions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Tetrazole Synthesis: The tetrazole ring is often prepared by the cyclization of nitriles with sodium azide in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the indole and tetrazole intermediates with an acetamide linker. This can be achieved through nucleophilic substitution reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Applications De Recherche Scientifique
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate signaling pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
4-Methoxyphenethylamine: A compound with similar structural features, used in various chemical applications.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide stands out due to its unique combination of an indole moiety and a tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C21H22N6O3 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H22N6O3/c1-26-24-21(23-25-26)15-6-8-16(9-7-15)30-14-20(28)22-11-13-27-12-10-17-18(27)4-3-5-19(17)29-2/h3-10,12H,11,13-14H2,1-2H3,(H,22,28) |
Clé InChI |
NVDSMKZIDCHVQF-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-N-[(4-fluorophenyl)methyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B15102200.png)
![3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15102218.png)

![3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15102230.png)
![2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15102241.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B15102244.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B15102247.png)
![(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide](/img/structure/B15102249.png)


![methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B15102269.png)

![methyl 2-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B15102273.png)

